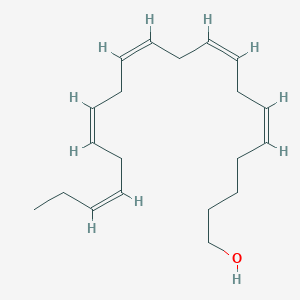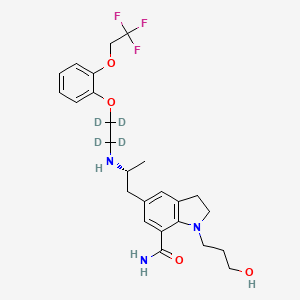
Carvacrol-β-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carvacrol-β-D-glucuronide is a derivative of carvacrol, a phenolic compound found in the essential oils of various plants, particularly those in the Labiatae family. Carvacrol is known for its diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. The glucuronide derivative is formed through the conjugation of carvacrol with glucuronic acid, enhancing its solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carvacrol-β-D-glucuronide typically involves the enzymatic or chemical conjugation of carvacrol with glucuronic acid. One common method is the use of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to carvacrol. This reaction is usually carried out under mild conditions, with optimal pH and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using microbial cultures capable of producing the necessary enzymes. Alternatively, chemical synthesis methods can be scaled up, utilizing chemical catalysts to achieve the conjugation reaction. The choice of method depends on factors such as cost, efficiency, and environmental impact.
化学反応の分析
Types of Reactions
Carvacrol-β-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The phenolic group in carvacrol can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone derivatives back to phenolic compounds.
Substitution: The hydroxyl group in carvacrol can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for ether or ester formation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Ethers or esters of carvacrol.
科学的研究の応用
Carvacrol-β-D-glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its enhanced bioavailability and solubility.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals, as well as in the formulation of antimicrobial agents.
作用機序
The mechanism of action of Carvacrol-β-D-glucuronide involves its interaction with various molecular targets and pathways. The glucuronide moiety enhances the solubility and bioavailability of carvacrol, allowing it to exert its effects more efficiently. Carvacrol is known to induce apoptosis in cancer cells by modulating the expression of apoptotic genes and activating caspase enzymes. It also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes.
類似化合物との比較
Similar Compounds
Thymol-β-D-glucuronide: Another glucuronide derivative of a phenolic compound with similar pharmacological properties.
Eugenol-β-D-glucuronide: A glucuronide derivative of eugenol, known for its antimicrobial and antioxidant activities.
Uniqueness
Carvacrol-β-D-glucuronide is unique due to its specific molecular structure, which combines the pharmacological properties of carvacrol with the enhanced solubility and bioavailability conferred by the glucuronide moiety. This makes it particularly effective in therapeutic applications where bioavailability is a critical factor.
特性
CAS番号 |
1642562-02-4 |
|---|---|
分子式 |
C₁₆H₂₂O₇ |
分子量 |
326.34 |
同義語 |
2-Methyl-5-(1-methylethyl)Phenyl-β-D-glucopyranosiduronic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B1145249.png)



